molecular formula C30H38N10O6S B12530849 Glycyl-L-histidyl-L-tryptophyl-L-methionyl-L-histidine CAS No. 866720-06-1

Glycyl-L-histidyl-L-tryptophyl-L-methionyl-L-histidine

Cat. No.: B12530849
CAS No.: 866720-06-1
M. Wt: 666.8 g/mol
InChI Key: XMPSEYQFHXHBAC-QORCZRPOSA-N
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Description

Glycyl-L-histidyl-L-tryptophyl-L-methionyl-L-histidine is a pentapeptide composed of glycine, L-histidine, L-tryptophan, L-methionine, and L-histidine residues. This compound is of interest due to its potential biological activities and applications in various fields such as medicine, biochemistry, and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Glycyl-L-histidyl-L-tryptophyl-L-methionyl-L-histidine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The general steps include:

    Attachment of the first amino acid: to the resin.

    Deprotection: of the amino acid’s protecting group.

    Coupling: of the next amino acid using coupling reagents like HBTU or DIC.

    Repetition: of deprotection and coupling steps until the desired peptide sequence is obtained.

    Cleavage: of the peptide from the resin and removal of side-chain protecting groups using a cleavage cocktail (e.g., TFA, water, and scavengers).

Industrial Production Methods

Industrial production of this compound may involve large-scale SPPS or liquid-phase peptide synthesis (LPPS). The choice of method depends on the required scale, purity, and cost considerations. Automation and optimization of reaction conditions are crucial for efficient large-scale production.

Chemical Reactions Analysis

Types of Reactions

Glycyl-L-histidyl-L-tryptophyl-L-methionyl-L-histidine can undergo various chemical reactions, including:

    Oxidation: The methionine residue can be oxidized to methionine sulfoxide or methionine sulfone.

    Reduction: Disulfide bonds, if present, can be reduced to free thiols.

    Substitution: Amino acid residues can be modified through substitution reactions, such as alkylation or acylation.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or performic acid can be used under mild conditions.

    Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are common reducing agents.

    Substitution: Alkylating agents like iodoacetamide or acylating agents like acetic anhydride can be used.

Major Products Formed

    Oxidation: Methionine sulfoxide, methionine sulfone.

    Reduction: Free thiols from disulfide bonds.

    Substitution: Alkylated or acylated peptide derivatives.

Scientific Research Applications

Glycyl-L-histidyl-L-tryptophyl-L-methionyl-L-histidine has several scientific research applications:

    Chemistry: Used as a model compound to study peptide synthesis and modification techniques.

    Biology: Investigated for its role in cellular signaling and protein interactions.

    Medicine: Potential therapeutic applications due to its biological activity, such as anti-inflammatory or antioxidant effects.

    Industry: Utilized in the development of peptide-based drugs and cosmetic products.

Mechanism of Action

The mechanism of action of Glycyl-L-histidyl-L-tryptophyl-L-methionyl-L-histidine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and triggering downstream signaling cascades. For example, it may interact with metal ions, influencing redox reactions and oxidative stress responses.

Comparison with Similar Compounds

Similar Compounds

    Glycyl-L-histidyl-L-lysine: A tripeptide known for its wound healing and anti-inflammatory properties.

    Glycyl-L-histidyl-L-lysine-Cu: A copper complex of Glycyl-L-histidyl-L-lysine with enhanced biological activity.

Uniqueness

Glycyl-L-histidyl-L-tryptophyl-L-methionyl-L-histidine is unique due to its specific amino acid sequence, which imparts distinct biological activities and potential therapeutic applications. Its combination of glycine, histidine, tryptophan, methionine, and histidine residues may confer unique properties not found in other peptides.

Properties

CAS No.

866720-06-1

Molecular Formula

C30H38N10O6S

Molecular Weight

666.8 g/mol

IUPAC Name

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[(2-aminoacetyl)amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-4-methylsulfanylbutanoyl]amino]-3-(1H-imidazol-5-yl)propanoic acid

InChI

InChI=1S/C30H38N10O6S/c1-47-7-6-22(27(42)40-25(30(45)46)10-19-14-33-16-36-19)38-28(43)23(8-17-12-34-21-5-3-2-4-20(17)21)39-29(44)24(37-26(41)11-31)9-18-13-32-15-35-18/h2-5,12-16,22-25,34H,6-11,31H2,1H3,(H,32,35)(H,33,36)(H,37,41)(H,38,43)(H,39,44)(H,40,42)(H,45,46)/t22-,23-,24-,25-/m0/s1

InChI Key

XMPSEYQFHXHBAC-QORCZRPOSA-N

Isomeric SMILES

CSCC[C@@H](C(=O)N[C@@H](CC1=CN=CN1)C(=O)O)NC(=O)[C@H](CC2=CNC3=CC=CC=C32)NC(=O)[C@H](CC4=CN=CN4)NC(=O)CN

Canonical SMILES

CSCCC(C(=O)NC(CC1=CN=CN1)C(=O)O)NC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)C(CC4=CN=CN4)NC(=O)CN

Origin of Product

United States

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